2-Bromo-5-cyclopropyl-1,3,4-oxadiazole
Overview
Description
2-Bromo-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C5H5BrN2O. It is part of the oxadiazole family, which are five-membered rings containing oxygen and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylcarboxylic acid hydrazide with bromine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxadiazole N-oxides .
Scientific Research Applications
2-Bromo-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential in creating advanced materials, such as organic light-emitting diodes (OLEDs) and corrosion inhibitors.
Biological Studies: It serves as a probe in studying various biological processes due to its ability to interact with specific enzymes and receptors
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family, known for its antimicrobial properties.
1,3,4-Thiadiazole: Similar in structure but contains sulfur instead of oxygen, often used in agricultural chemicals.
1,3,4-Triazole: Contains an additional nitrogen atom, widely used in antifungal agents.
Uniqueness
2-Bromo-5-cyclopropyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclopropyl group enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
2-bromo-5-cyclopropyl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWXZZYEQFJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368940-10-6 | |
Record name | 2-bromo-5-cyclopropyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.